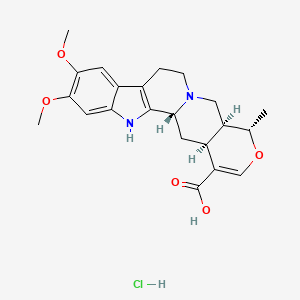
2,6-Dimethyl-benzo(1,2-b;4,5-b')difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester is a complex organic compound known for its unique structural properties. This compound features a benzo-difuran core with two carboxylic acid ester groups, each linked to a diethylamino-ethyl moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester typically involves multiple steps. The initial step often includes the formation of the benzo-difuran core through a cyclization reaction. This is followed by the introduction of the carboxylic acid groups at the 3 and 7 positions. The final step involves esterification with 2-diethylamino-ethyl groups under acidic or basic conditions to yield the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester involves its interaction with specific molecular targets. The diethylamino-ethyl groups may facilitate binding to proteins or enzymes, influencing their activity. The benzo-difuran core can interact with various cellular pathways, potentially leading to biological effects such as modulation of signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid dimethyl ester
- 3,7-Dihydrobenzo(1,2-b;4,5-b’)difuran-2,6-dione
- 3,7-Dihalo-2H,6H-benzo(1,2-b;4,5-b’)dithiophene-2,6-dione
Uniqueness
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester is unique due to its specific ester groups and the presence of diethylamino-ethyl moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72492-83-2 |
|---|---|
Formule moléculaire |
C26H36N2O6 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
bis[2-(diethylamino)ethyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C26H36N2O6/c1-7-27(8-2)11-13-31-25(29)23-17(5)33-21-16-20-22(15-19(21)23)34-18(6)24(20)26(30)32-14-12-28(9-3)10-4/h15-16H,7-14H2,1-6H3 |
Clé InChI |
OHBRYBYQENMCNB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)OCCN(CC)CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



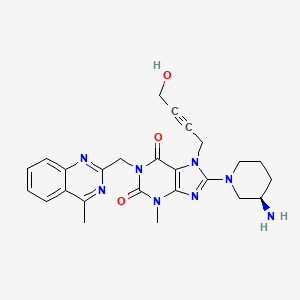
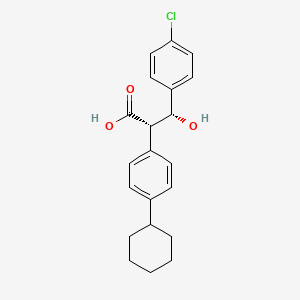
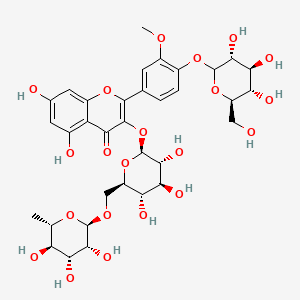

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
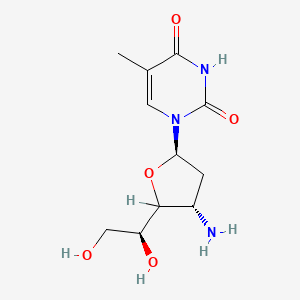
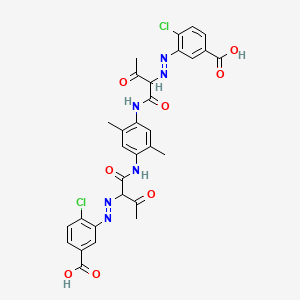
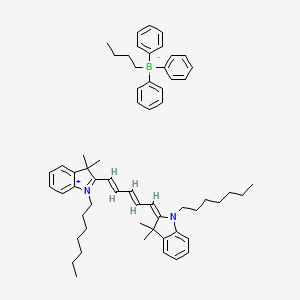


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

